

An In-depth Technical Guide to the Discovery and Synthesis of AC-261066

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Compound of Interest

Compound Name: AC-261066

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AC-261066 is a potent and selective agonist for the Retinoic Acid Receptor Beta 2 (RAR β 2), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis. This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of **AC-261066**. It details the quantitative biological activity, provides a step-by-step synthesis protocol, and visualizes the key signaling pathways and experimental workflows. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of selective RAR β 2 agonists.

Discovery and Biological Activity

AC-261066 was identified through a high-throughput screening campaign aimed at discovering isoform-selective RAR agonists. It emerged as a lead compound due to its high potency and selectivity for the RAR β 2 subtype over other RAR isoforms (RAR α and RAR γ).

Quantitative Data Summary

The biological activity of **AC-261066** is summarized in the table below. The data highlights its potent agonism at the RAR β 2 receptor and its selectivity over other RAR isoforms.

Parameter	Value	Reference
Chemical Name	4-[4-(2-Butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid	[1][2]
Molecular Formula	C ₁₇ H ₂₀ FNO ₄ S	[1][2]
Molecular Weight	353.41 g/mol	[1][2]
pEC ₅₀ (RARβ2)	8.1	[1][2]
pEC ₅₀ (RARβ1)	6.4	[1][2]
pEC ₅₀ (RARα)	6.2	[1][2]
pEC ₅₀ (RARγ)	6.3	[1][2]
Purity	≥98% (HPLC)	[1][2]
Solubility	Soluble to 100 mM in DMSO and ethanol	[2]
Oral Bioavailability (in rats)	52%	[3]

Synthesis of AC-261066

The synthesis of **AC-261066** involves a multi-step process. The following is a detailed experimental protocol for its synthesis.

Experimental Protocol: Chemical Synthesis

The synthesis of 4-[4-(2-Butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluorobenzoic acid (**AC-261066**) is a multi-step process that begins with the formation of a thiazole ring, followed by functional group manipulations to introduce the butoxyethoxy side chain and the final benzoic acid moiety. While the specific, step-by-step proprietary details of the industrial synthesis are not fully available in the public domain, a plausible synthetic route based on related chemistries is outlined below.

Step 1: Synthesis of 4-methylthiazole-5-carboxylic acid.

This intermediate can be prepared from ethyl acetoacetate and thioformamide through a Hantzsch-type thiazole synthesis, followed by hydrolysis of the resulting ester.

Step 2: Chlorination of 4-methylthiazole-5-carboxylic acid.

4-Methylthiazole-5-carboxylic acid (1.5 g) is treated with thionyl chloride (10 mL) and refluxed for 2 hours.^[4] The excess thionyl chloride is then removed under reduced pressure to yield 4-methylthiazole-5-carbonyl chloride, which is used in the next step without further purification.^[4]

Step 3: Synthesis of 4-methyl-5-formylthiazole.

To the freshly prepared 4-methylthiazole-5-carbonyl chloride is added xylene (30 mL).^[4] After the addition of a Pd/BaSO₄ catalyst, the mixture is heated to 140°C while hydrogen gas is passed through it.^[4] The reaction is monitored by thin-layer chromatography. Upon completion, the mixture is filtered and the product is extracted.^[4]

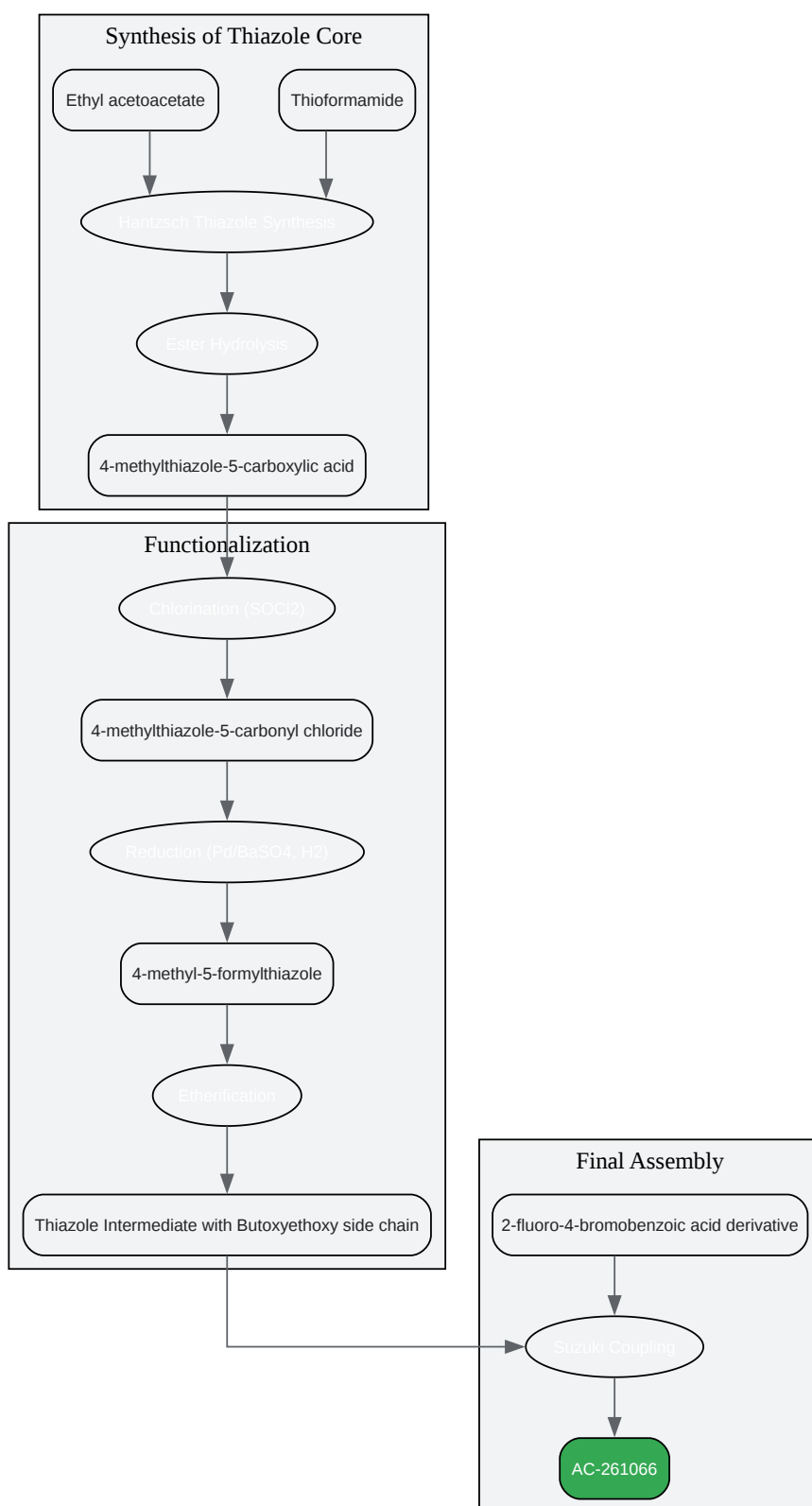
Step 4: Introduction of the 2-Butoxyethoxy side chain.

This step would likely involve an etherification reaction. The specific starting material and reaction conditions for **AC-261066** are not detailed in the provided search results.

Step 5: Coupling to the 2-fluorobenzoic acid moiety.

The final step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to link the thiazole intermediate with a suitable 2-fluoro-4-bromobenzoic acid derivative.

Experimental Workflow: Synthesis Overview



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Caption: A plausible synthetic workflow for **AC-261066**.

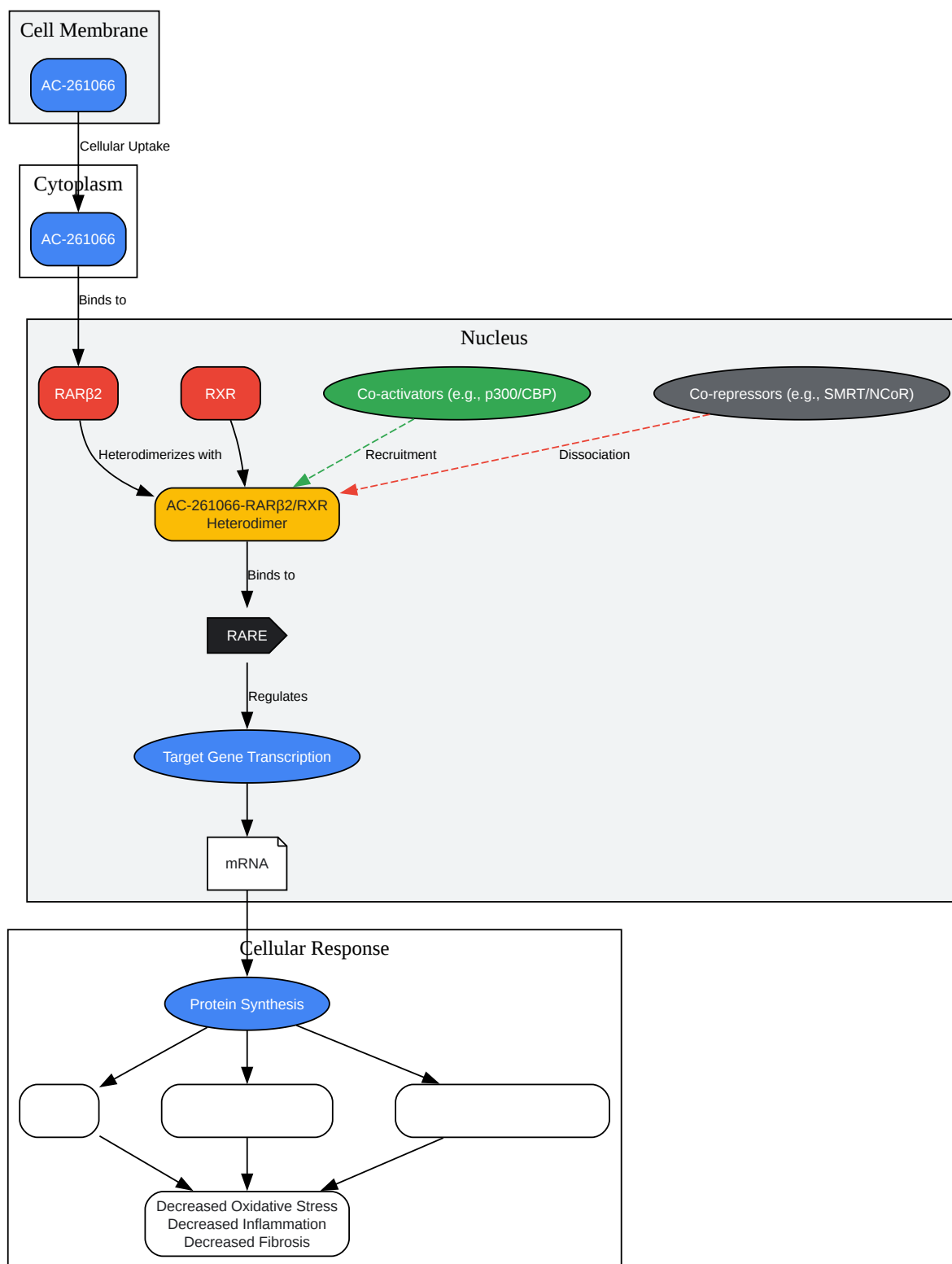
Mechanism of Action and Signaling Pathway

AC-261066 exerts its biological effects by selectively activating the RAR β 2. This receptor is a ligand-activated transcription factor that, upon binding to an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.

The activation of RAR β 2 by **AC-261066** has been shown to have several beneficial downstream effects, particularly in the context of metabolic and cardiovascular diseases. These include the reduction of oxidative stress, inflammation, and fibrosis.^{[5][6][7]}

RAR β 2 Signaling Pathway

The following diagram illustrates the proposed signaling cascade initiated by **AC-261066**.



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Caption: **AC-261066** mediated RAR β 2 signaling pathway.

Therapeutic Potential

The selective activation of RAR β 2 by **AC-261066** has demonstrated significant therapeutic potential in preclinical models of various diseases.

- Cardiovascular Disease: In models of heart failure, **AC-261066** has been shown to improve cardiac function by reducing oxidative stress and fibrosis.[5]
- Liver Disease: In models of non-alcoholic fatty liver disease (NAFLD), **AC-261066** reduced hepatic steatosis, inflammation, and the activation of hepatic stellate cells, which are key drivers of liver fibrosis.[7]
- Metabolic Disease: **AC-261066** has also shown promise in improving glycemic control in animal models of type 2 diabetes.

Conclusion

AC-261066 is a potent and selective RAR β 2 agonist with a well-defined mechanism of action. Its ability to modulate gene expression to reduce oxidative stress, inflammation, and fibrosis underscores its therapeutic potential for a range of diseases. The detailed synthetic and mechanistic information provided in this guide serves as a valuable resource for researchers and drug development professionals working to advance novel therapies targeting the RAR β 2 pathway. Further investigation into the clinical efficacy and safety of **AC-261066** and similar compounds is warranted.

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